

# Dinobuton Metabolism in Plants and Animals: A Technical Guide

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## Compound of Interest

Compound Name: *Dinobuton*

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## Abstract

**Dinobuton**, a dinitrophenol pesticide, undergoes distinct metabolic transformations in plant and animal systems. This technical guide provides an in-depth overview of the core metabolic pathways, experimental protocols for analysis, and quantitative data on **dinobuton** and its metabolites. In both flora and fauna, the initial and primary metabolic step is the hydrolysis of the ester linkage, yielding dinoseb (2-sec-butyl-4,6-dinitrophenol). Subsequent reactions involve the reduction of the nitro groups and, in plants, conjugation with endogenous molecules. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a comprehensive resource on the metabolic fate of **dinobuton**.

## Introduction

**Dinobuton** is a non-systemic acaricide and fungicide belonging to the dinitrophenol class of chemicals. Its mode of action involves the uncoupling of oxidative phosphorylation, disrupting the proton gradient necessary for ATP synthesis. Understanding the metabolism of **dinobuton** in plants and animals is crucial for assessing its environmental fate, residue persistence in crops, and potential toxicological effects on non-target organisms, including mammals.

## Metabolic Pathways

The metabolism of **dinobuton** proceeds through several key phases in both plant and animal systems. The principal pathways are hydrolysis, reduction, and, particularly in plants,

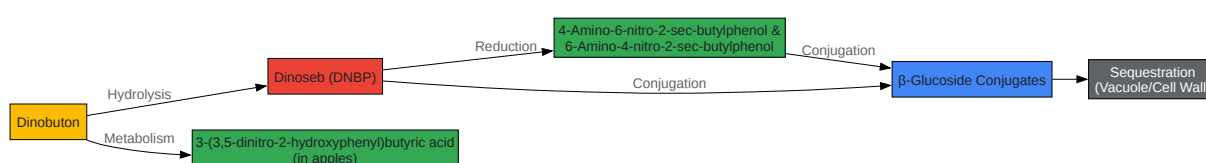
conjugation.

## Plant Metabolism

In plants, **dinobuton** is primarily metabolized through a three-phase process.

- Phase I: Hydrolysis: The initial and most significant metabolic reaction is the hydrolysis of the isopropyl carbonate side chain to yield the primary metabolite, dinoseb (DNBP).
- Phase II: Reduction and Conjugation: Following hydrolysis, the nitro groups of dinoseb are reduced to form amino-phenols, such as 4-amino-6-nitro-2-sec-butylphenol (4-NH<sub>2</sub>-NBP) and 6-amino-4-nitro-2-sec-butylphenol (6-NH<sub>2</sub>-NBP). These metabolites, along with dinoseb itself, can then be conjugated with glucose to form  $\beta$ -glucosides, which increases their water solubility and facilitates sequestration within the plant cell.
- Phase III: Sequestration: The conjugated metabolites are typically stored in the vacuole or incorporated into the cell wall structure as insoluble residues.<sup>[1]</sup>

Additionally, in apple fruits, other metabolites have been identified, including 2-amino-6-sec-butyl-4-nitrophenol and 3-(3,5-dinitro-2-hydroxyphenyl)butyric acid.



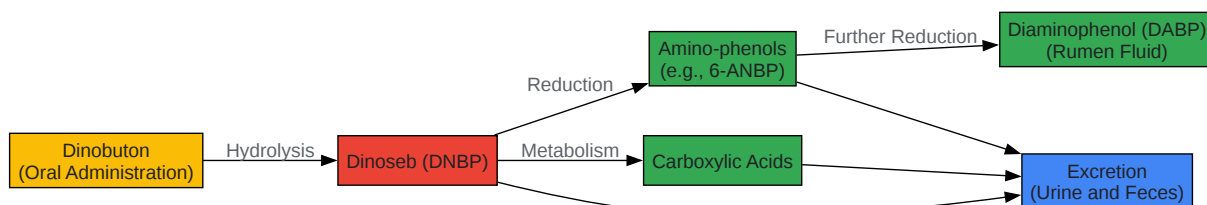
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Figure 1: Metabolic pathway of **dinobuton** in plants.

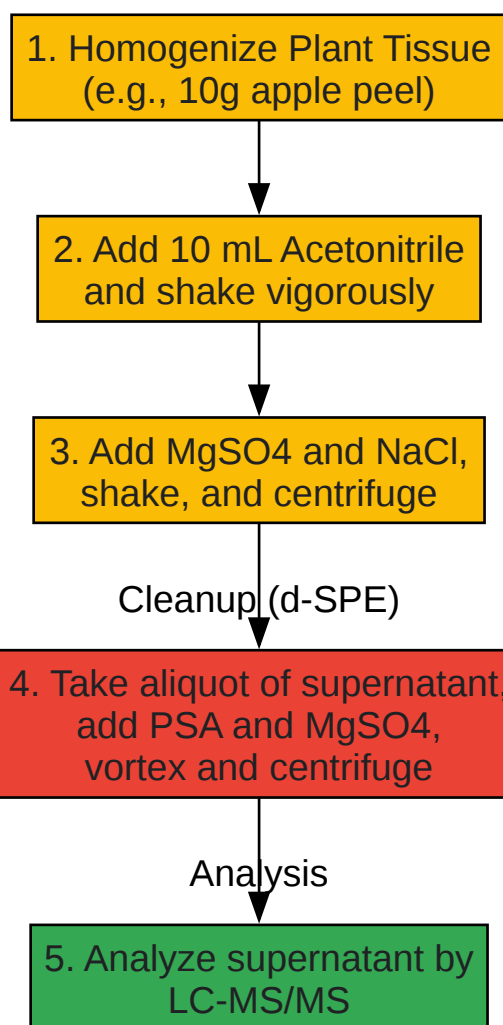
## Animal Metabolism

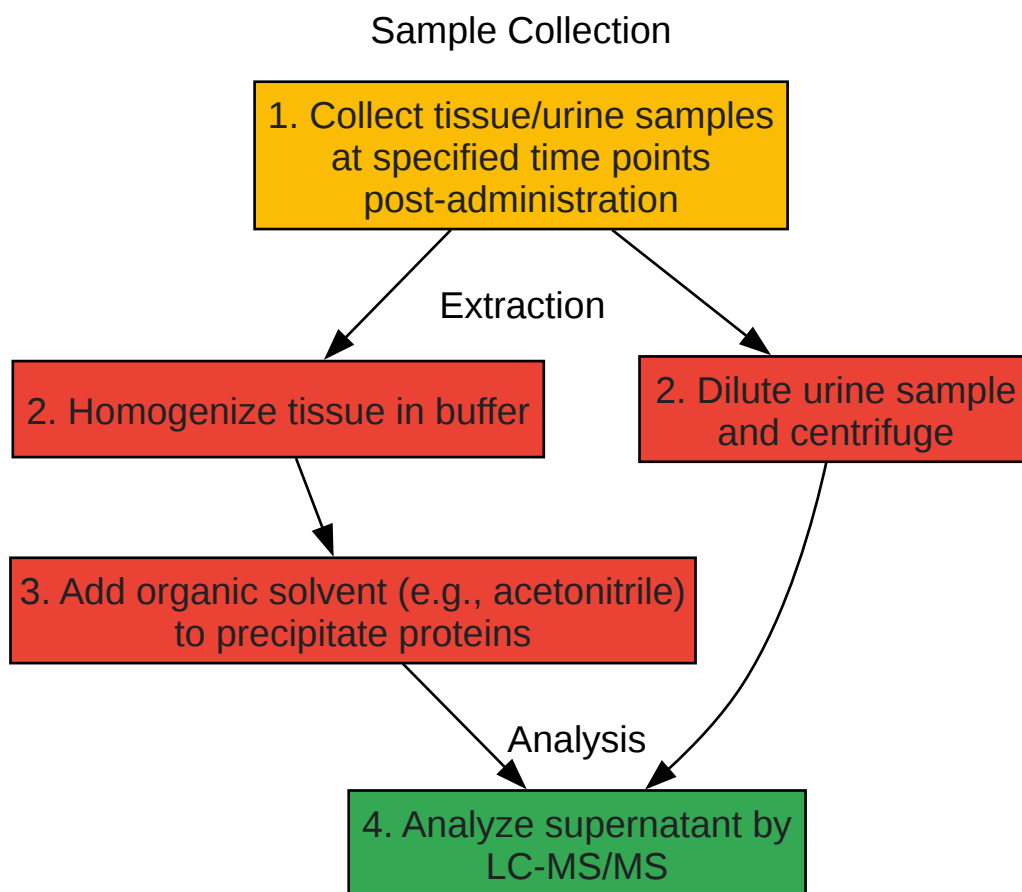
In animals, the metabolism of **dinobuton** also begins with hydrolysis, followed by reduction and excretion.

- Absorption and Hydrolysis: Following oral administration in mice and rats, **dinobuton** is rapidly hydrolyzed to dinoseb.[2]
- Reduction: The nitro groups of dinoseb are then reduced. In fresh sheep rumen fluid, **dinobuton** is rapidly decomposed, leading to an increase in 6-amino-4-nitro-2-sec-butylphenol (6-ANBP), with the end product being the diaminophenol (DABP). In rats, intestinal microflora play a role in the reduction of dinitrophenols to their corresponding diamino metabolites.[3]
- Excretion: In rats, virtually all of a dose of radiolabeled **dinobuton** was excreted within 72 hours, with the majority of the urinary label being polar material.[2] Small amounts of two amino-phenols and two carboxylic acids were also identified in the urine.[2]



### Sample Preparation





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